An In-depth Technical Guide to 4-(Oxolan-2-yl)butan-2-amine: Properties, Synthesis, and Applications in Drug Discovery
An In-depth Technical Guide to 4-(Oxolan-2-yl)butan-2-amine: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 4-(Oxolan-2-yl)butan-2-amine, a heterocyclic amine with significant potential in medicinal chemistry. By exploring its chemical properties, synthesis, and potential applications, this document aims to equip researchers and drug development professionals with the critical knowledge needed to leverage this versatile scaffold in their work.
Introduction: The Strategic Value of the Tetrahydrofuran Moiety in Medicinal Chemistry
The incorporation of saturated heterocyclic rings is a well-established strategy in modern drug design to enhance pharmacological profiles. Among these, the tetrahydrofuran (oxolane) ring system is particularly noteworthy. Its inherent polarity, ability to form hydrogen bonds, and defined three-dimensional structure can significantly influence a molecule's solubility, lipophilicity, metabolic stability, and target engagement.[1] The title compound, 4-(Oxolan-2-yl)butan-2-amine, combines this valuable oxolane moiety with a chiral secondary amine, presenting a versatile building block for the synthesis of novel chemical entities with potential therapeutic applications. This guide will delve into the core chemical characteristics of this compound, offering insights into its behavior and utility in a research and development setting.
Chemical Identity and Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is fundamental to its application in drug discovery, influencing everything from synthetic strategy to pharmacokinetic behavior.
Chemical Structure and Identifiers
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IUPAC Name: 4-(Oxolan-2-yl)butan-2-amine
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Synonyms: 4-(Tetrahydrofuran-2-yl)butan-2-amine
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CAS Number: 5059-26-7[2]
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Molecular Formula: C₈H₁₇NO[2]
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Molecular Weight: 143.23 g/mol [2]
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SMILES: CC(N)CCC1OCCC1[2]
The structure features two stereocenters: one at the C2 position of the butane chain and another at the C2 position of the oxolane ring. This results in the potential for four diastereomers.
Physicochemical Data
| Property | Predicted Value | Source |
| pKa | ~10.2 | [2] |
| logP | ~1.2 | [2] |
| Melting Point | ~24°C | [2] |
| Boiling Point | ~221°C | [2] |
Note: These values are computationally predicted and should be confirmed by experimental analysis.
The predicted pKa is typical for a secondary amine, indicating it will be protonated at physiological pH. The logP value suggests a balanced lipophilicity, a desirable trait for many drug candidates.
Synthesis and Reactivity
The synthesis of 4-(Oxolan-2-yl)butan-2-amine is most logically approached through the reductive amination of its corresponding ketone precursor, 4-(oxolan-2-yl)butan-2-one. This method is a cornerstone of amine synthesis in medicinal chemistry due to its efficiency and broad applicability.
Retrosynthetic Analysis
A logical disconnection of the target molecule is at the C-N bond, identifying the key synthons as 4-(oxolan-2-yl)butan-2-one and an ammonia equivalent.[3]
Caption: Retrosynthetic analysis of 4-(Oxolan-2-yl)butan-2-amine.
Proposed Synthetic Protocol: Reductive Amination
The following is a generalized, yet detailed, protocol based on standard reductive amination procedures. Optimization of specific reagents, solvents, and reaction conditions is recommended.
Step 1: Imine Formation and In Situ Reduction
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To a solution of 4-(oxolan-2-yl)butan-2-one (1.0 eq) in a suitable solvent (e.g., methanol, ethanol, or dichloromethane) is added a source of ammonia. An excess of ammonium acetate (e.g., 5-10 eq) is a common choice.
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The mixture is stirred at room temperature to facilitate the formation of the intermediate imine. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
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Once imine formation is deemed sufficient, a reducing agent is added portion-wise. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred as they are selective for the imine over the ketone. An excess of the reducing agent (e.g., 1.5-2.0 eq) is typically used.
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The reaction is stirred at room temperature until completion, as indicated by the disappearance of the imine intermediate.
Step 2: Work-up and Purification
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The reaction is quenched by the careful addition of water or a dilute aqueous acid (e.g., 1 M HCl).
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The solvent is removed under reduced pressure.
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The aqueous residue is basified with a suitable base (e.g., 1 M NaOH) to a pH > 12 to deprotonate the amine.
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The aqueous layer is extracted several times with an organic solvent (e.g., dichloromethane or ethyl acetate).
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The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.
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Purification is typically achieved by column chromatography on silica gel, eluting with a gradient of a suitable solvent system (e.g., dichloromethane/methanol with a small percentage of ammonium hydroxide to prevent streaking).
Caption: General workflow for the synthesis of 4-(Oxolan-2-yl)butan-2-amine.
Inherent Reactivity
The chemical behavior of 4-(Oxolan-2-yl)butan-2-amine is dominated by the nucleophilic and basic nature of the secondary amine. It will readily react with a variety of electrophiles, including:
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Acylating agents (e.g., acid chlorides, anhydrides): To form amides.
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Alkylating agents (e.g., alkyl halides): To form tertiary amines.
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Aldehydes and ketones: To form imines or, under reductive conditions, tertiary amines.
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Isocyanates: To form ureas.
The tetrahydrofuran ring is generally stable under neutral and basic conditions but can be susceptible to ring-opening in the presence of strong acids.
Analytical Characterization: A Predictive Approach
As experimental spectra are not widely available, this section outlines the expected spectral characteristics based on the compound's structure and data from analogous molecules. These predictions serve as a guide for the characterization of synthesized material.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.
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¹H NMR: The spectrum will be complex due to the presence of diastereomers. Key expected signals include:
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A multiplet for the proton at the C2 position of the butane chain (adjacent to the amine).
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A multiplet for the proton at the C2 position of the oxolane ring.
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Overlapping multiplets for the methylene protons of the butane chain and the oxolane ring.
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A doublet for the methyl group on the butane chain.
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A broad singlet for the amine proton, which may be exchangeable with D₂O.
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¹³C NMR: The spectrum will show eight distinct signals for each diastereomer. The carbons attached to the nitrogen and oxygen atoms will be the most downfield shifted among the sp³ carbons.
Mass Spectrometry (MS)
Mass spectrometry is essential for confirming the molecular weight and providing information about the compound's fragmentation pattern.
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Electrospray Ionization (ESI-MS): In positive ion mode, the protonated molecule [M+H]⁺ would be expected at m/z 144.2.
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Electron Impact (EI-MS): Fragmentation would likely involve cleavage alpha to the amine and loss of the methyl group, as well as fragmentation of the tetrahydrofuran ring.
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the key functional groups.
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N-H stretch: A moderate to weak absorption is expected in the region of 3300-3500 cm⁻¹. For a secondary amine, this typically appears as a single peak.
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C-H stretch: Strong absorptions are expected just below 3000 cm⁻¹ for the sp³ C-H bonds.
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N-H bend: A medium absorption is expected around 1550-1650 cm⁻¹.
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C-O stretch: A strong absorption characteristic of the ether linkage in the tetrahydrofuran ring is expected in the 1050-1150 cm⁻¹ region.
Applications in Drug Discovery and Medicinal Chemistry
The structural features of 4-(Oxolan-2-yl)butan-2-amine make it an attractive starting point for the development of novel therapeutic agents. The tetrahydrofuran moiety can act as a bioisosteric replacement for other groups, potentially improving metabolic stability and pharmacokinetic properties.[4]
Structure-Activity Relationship (SAR) Considerations
The amine functionality provides a convenient handle for derivatization, allowing for the exploration of structure-activity relationships.[5] Key modifications could include:
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N-Alkylation or N-Arylation: To explore interactions with hydrophobic pockets in target proteins.
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Acylation: To introduce hydrogen bond donors and acceptors.
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Formation of ureas and sulfonamides: To further probe the electronic and steric requirements of the target binding site.
The stereochemistry of the molecule will be critical for its biological activity. The synthesis of individual diastereomers and the evaluation of their differential activity will be a crucial step in any drug discovery program.
Potential Therapeutic Areas
While there is no specific biological activity reported for 4-(Oxolan-2-yl)butan-2-amine itself, derivatives of aminotetrahydrofurans have been investigated in a range of therapeutic areas, including:
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Antiviral agents: The tetrahydrofuran ring is a key component of several HIV protease inhibitors, where it forms important hydrogen bonding interactions with the enzyme.[1]
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Anticancer agents: The tetrahydrofuran motif is found in a number of natural products with potent anticancer activity.[4]
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Central Nervous System (CNS) agents: The polarity and hydrogen bonding capacity of the tetrahydrofuran and amine groups could be leveraged to design ligands for CNS targets.
Safety and Toxicology: An In Silico Perspective
In the absence of experimental toxicity data, computational (in silico) methods can provide a preliminary assessment of potential hazards.[3]
General Considerations
Amines can be skin and eye irritants, and appropriate personal protective equipment should be used when handling 4-(Oxolan-2-yl)butan-2-amine. The volatility of the compound is expected to be low based on its predicted boiling point, minimizing the risk of inhalation exposure at room temperature.
In Silico Toxicity Prediction
Various software platforms can predict potential toxicities based on structural alerts. For a molecule like 4-(Oxolan-2-yl)butan-2-amine, it would be prudent to assess for potential:
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Genotoxicity: The presence of the amine group could be a structural alert for potential mutagenicity, although this is highly dependent on the overall molecular context.
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Cardiotoxicity (hERG inhibition): Many small molecule amines have been shown to interact with the hERG potassium channel. In silico models can provide an early indication of this potential liability.
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Hepatotoxicity: The metabolic fate of the molecule would be a key determinant of its potential to cause liver injury.
It is crucial to emphasize that these are predictions and must be confirmed by appropriate in vitro and in vivo toxicological studies as a compound progresses through the drug discovery pipeline.
Conclusion
4-(Oxolan-2-yl)butan-2-amine is a chiral building block with considerable potential for application in medicinal chemistry and drug discovery. Its combination of a stereochemically rich scaffold, a versatile amine handle for derivatization, and the favorable physicochemical properties imparted by the oxolane ring make it an attractive starting point for the synthesis of novel chemical libraries. While a lack of extensive public data necessitates a predictive approach to understanding its properties, this guide provides a solid foundation for researchers to begin their exploration of this promising molecule. Further experimental validation of its synthesis, properties, and biological activities is warranted and could unlock its full potential in the development of new therapeutic agents.
References
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Computational Chemistry Approach to Evaluate Physicochemical Properties of 4-(4-Hydroxyphenyl)-butan-2-one (“Raspberry Ketone”). PubMed Central. [Link]
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Structure-activity relationships for the design of small-molecule inhibitors. ResearchGate. [Link]
-
Tetrahydrofuran (THF)-containing natural products and biological activities. ResearchGate. [Link]
-
THE 19F NMR OF AMINO ACID DERIVATIVES. ScholarWorks. [Link]
-
Synthesis of iminofurane derivatives using one pot multicomponent reaction: Dynamic NMR Study. SID. [Link]
-
sp³ γ‐C−H alkylation and bioactive furans/thiophenes. ResearchGate. [Link]
-
Tetrahydrofuran synthesis. Organic Chemistry Portal. [Link]
-
Prediction of key toxicity endpoints of AP-238 a new psychoactive substance for clinical toxicology and forensic purposes using in silico methods. NIH. [Link]
-
Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. PubMed Central. [Link]
Sources
- 1. Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-(Oxolan-2-yl)butan-2-amine|5059-26-7|C8H17NO [benchchem.com]
- 3. Prediction of key toxicity endpoints of AP-238 a new psychoactive substance for clinical toxicology and forensic purposes using in silico methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
